molecular formula C20H17N7O2S B2738761 N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894057-92-2

N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2738761
CAS No.: 894057-92-2
M. Wt: 419.46
InChI Key: MNQAXDBLCSJMLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a triazolopyridazine-based acetamide derivative. Its structure features a pyridin-3-yl substituent at position 6 of the triazolopyridazine core and a sulfanyl-linked acetamide group at position 2.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2S/c1-13(28)22-15-4-6-16(7-5-15)23-19(29)12-30-20-25-24-18-9-8-17(26-27(18)20)14-3-2-10-21-11-14/h2-11H,12H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQAXDBLCSJMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the pharmacologically active core structure of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives of pyridine and triazole have been synthesized and evaluated for their antifungal activity against various strains, including Candida species. These studies suggest that N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide could potentially be developed as an antifungal agent, particularly against resistant strains .

Anticancer Potential:
Compounds featuring triazole and pyridine rings have been explored for their anticancer activities. The structural characteristics of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Drug Design and Development

Targeting Specific Enzymes:
The compound's ability to interact with specific biological targets makes it a candidate for drug design. For example, in silico studies have shown that related compounds can effectively bind to enzymes involved in disease pathways, such as falcipain-2 for malaria treatment . This suggests that this compound could be optimized for similar applications.

Structure Activity Relationship (SAR) Studies:
Understanding the relationship between the compound's structure and its biological activity can guide modifications to enhance efficacy and reduce toxicity. SAR studies on related compounds have provided insights into functional group modifications that can improve pharmacological profiles .

Synthesis and Industrial Applications

Synthetic Routes:
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization techniques . Optimizing these synthetic routes is crucial for large-scale production.

Industrial Production:
While detailed methods for industrial production are not extensively documented, the scalability of synthetic routes suggests potential for efficient manufacturing processes. This is vital for commercial applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Differences

Compound Name Substituent (Position on Triazolopyridazine) Molecular Formula Molecular Mass (g/mol) Notable Properties/Activities
Target Compound 6-(pyridin-3-yl), 3-sulfanyl C22H18N8O2S* ~494.12* Enhanced H-bonding (pyridine ring)
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 3-(4-chlorophenyl), 6-sulfanyl C21H17ClN6O2S 452.92 Higher lipophilicity (Cl substituent)
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide 5-(furan-2-yl) on triazole C13H12N6O2S 324.35 Anti-exudative activity in rat models
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-methyl, 6-phenyl C15H14N6O 294.31 Simplified structure; lower steric bulk

*Estimated based on structural analogy.

Substituent Effects on Physicochemical Properties

  • Pyridin-3-yl vs. Chlorophenyl ( vs.
  • Furan-2-yl (): The furan substituent in ’s compound is electron-rich, which may alter metabolic stability or redox reactivity.

Positional Isomerism and Pharmacological Implications

  • The sulfanyl group at position 3 (target compound) versus position 6 () alters the spatial orientation of the acetamide side chain, which could affect binding to enzymatic pockets or receptors.
  • Pyridin-3-yl at position 6 (target) may create a planar aromatic system that enhances π-π stacking with protein residues, contrasting with ’s 4-chlorophenyl group at position 3, which introduces steric bulk .

Biological Activity

N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H18N6O2SC_{18}H_{18}N_{6}O_{2}S and a molecular weight of approximately 378.44 g/mol. Its structure includes an acetamide group, a pyridinyl moiety, and a triazolopyridazinyl core linked through a sulfanyl group. This unique arrangement contributes to its diverse reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. For instance, it may act as an inhibitor of c-Met kinase, which plays a crucial role in tumor growth and metastasis.
  • Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways related to cell survival and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structural motifs have exhibited significant anticancer properties. For example:

CompoundCell LineIC50 (μM)Mechanism
Compound 22iA5490.83 ± 0.07c-Met kinase inhibition
Compound 22iMCF-70.15 ± 0.08Induces apoptosis
Compound 22iHeLa2.85 ± 0.74Cell cycle arrest

These findings suggest that this compound may possess similar anticancer potential due to its structural analogies with effective inhibitors.

Antimicrobial Activity

The compound's triazole framework is known for its broad-spectrum antimicrobial properties. Studies have indicated that derivatives of triazoles can exhibit significant activity against various pathogens:

  • Bacterial Strains : Compounds within this class have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Escherichia coli.
  • Fungal Infections : Some derivatives have demonstrated antifungal activity against pathogens such as Candida albicans.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit cell growth in various cancer cell lines. For instance, studies found that treatment with this compound resulted in significant reductions in cell viability in A549 lung cancer cells.
  • Animal Models : Preliminary animal studies are being conducted to evaluate the therapeutic potential of this compound in vivo. These studies aim to assess its efficacy in reducing tumor size and improving survival rates in models of cancer.

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for the preparation of N-(4-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyridazin-triazolo core with thiol-containing intermediates and subsequent acetamide functionalization. For example, analogous compounds have been synthesized via nucleophilic substitution or Mitsunobu reactions to introduce sulfanyl groups . Optimization strategies include:

  • Flow Chemistry : Implementing continuous-flow systems to enhance reaction control and reproducibility, as demonstrated in diazomethane syntheses .
  • Design of Experiments (DoE) : Using statistical models to identify critical parameters (e.g., temperature, stoichiometry) that maximize yield .
  • Purification : Recrystallization or HPLC to isolate high-purity products, as seen in structurally related acetamide derivatives .

Q. How should researchers characterize the crystal structure and confirm molecular configuration?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures. For instance, studies on N-(4-chlorophenyl)acetamide analogs revealed hydrogen-bonding networks and planar configurations critical for stability . Complementary techniques include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm proton environments and substituent positions .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

Q. What methodological approaches are used to assess biological activity in preclinical studies?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition, cell viability) are standard. For pyridazin-triazolo derivatives, studies often focus on kinase or protease inhibition. Key steps include:

  • Dose-Response Curves : To determine IC₅₀ values under controlled conditions .
  • Selectivity Profiling : Testing against related enzymes to evaluate specificity, as seen in imidazo-pyrimidine analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing sulfanyl and pyridin-3-yl groups during synthesis?

  • Methodological Answer : Advanced optimization involves:

  • Microwave-Assisted Synthesis : Reducing reaction times for thiol coupling steps, as applied in pyrimidine derivatives .
  • Catalytic Systems : Exploring Pd-mediated cross-coupling for pyridin-3-yl incorporation, leveraging methods from triazolopyridazine syntheses .
  • Real-Time Monitoring : Using inline FTIR or Raman spectroscopy to track intermediate formation .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from structural variations or assay conditions. Strategies include:

  • Structural Reanalysis : Verify crystallographic data to rule out polymorphic differences .
  • Standardized Assays : Replicate studies under harmonized protocols (e.g., ATP concentration, pH) .
  • Meta-Analysis : Compare with structurally similar compounds (e.g., imidazo-pyridines) to identify activity trends .

Q. What computational methods predict binding affinity and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., kinases), guided by crystallographic data .
  • QSAR Models : Correlate substituent effects (e.g., pyridin-3-yl vs. chlorophenyl) with logP and bioavailability .
  • ADMET Prediction : Software like SwissADME evaluates metabolic stability, leveraging data from trifluoromethyl-containing analogs .

Q. How can SAR studies systematically evaluate modifications to the pyridazin-triazolo core?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituted pyridin-3-yl groups (e.g., methoxy, fluoro) and compare activity .
  • Thioether Linker Optimization : Test alternative linkers (e.g., sulfone, methylene) to assess steric and electronic effects .
  • 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic requirements for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.